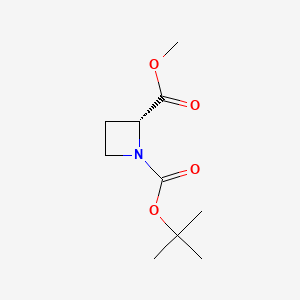

![molecular formula C26H28Br2N2O4 B595134 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1239327-73-1](/img/structure/B595134.png)

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

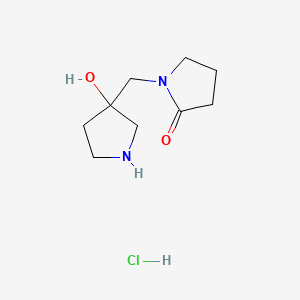

“4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the molecular formula C26H28Br2N2O4 . It has a molecular weight of 592.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[lmn][3,8]phenanthroline core substituted with bromine and hexyl groups . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis

This compound has a density of 1.521 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the current data .Scientific Research Applications

Polymer Synthesis : Utilized in nonstoichiometric Stille coupling polycondensation for synthesizing naphthalene-diimide-based π-conjugated polymers. This process provides a new method to synthesize n-type polymers with naphthalene-diimide groups at both chain ends (Goto, Ando, Ueda, & Higashihara, 2015).

Optoelectronic Properties : Involved in the synthesis of naphthalene diimide (NDI)-based near-infrared chromophores exhibiting two-photon absorption properties. These properties can be fine-tuned via modification of donor segments (Lin et al., 2010).

Organic Solar Cells : Used in the design and synthesis of a solution-processable non-fullerene electron acceptor for organic solar cells. The compound exhibited excellent solubility and thermal stability, contributing to a power conversion efficiency of 1.16% in bulk-heterojunction devices (Gupta et al., 2015).

Sensing Applications : Shown to act as an efficient anion sensor for fluoride ion due to the N H fragments in its main backbone. This finding is significant for developing new sensing materials (Gu et al., 2016).

Photovoltaic Devices : Applied in the synthesis of donor–acceptor–donor modular small organic molecules for solution-processable photovoltaic devices. These molecules, containing the naphthalene diimide (NDI) acceptor unit, demonstrated promising power conversion efficiencies (Patil et al., 2014).

Electrochemical Applications : Explored for electrochemical capture and release of CO2 in aqueous electrolytes using an organic semiconductor electrode. This process can be efficient for carbon capture and utilization technologies (Apaydin et al., 2017).

Mechanism of Action

properties

IUPAC Name |

2,9-dibromo-6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Br2N2O4/c1-3-5-7-9-11-29-23(31)15-13-18(28)22-20-16(14-17(27)21(19(15)20)25(29)33)24(32)30(26(22)34)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGCOHAXJKXGCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCC)Br)C1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857042 |

Source

|

| Record name | 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |

CAS RN |

1239327-73-1 |

Source

|

| Record name | 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)